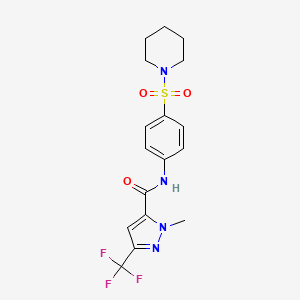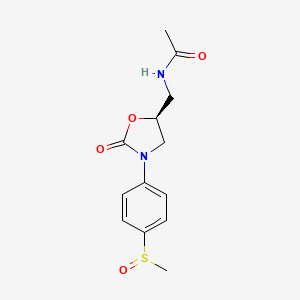
Dup 105
Übersicht
Beschreibung
DuP 105 ist ein orales Oxazolidinon, eine neuartige synthetische antimikrobielle Verbindung, die gegen grampositive Bakterien wirksam ist . This compound hat signifikante inhibitorische Aktivitäten gegen verschiedene Bakterienstämme gezeigt, was es zu einem vielversprechenden Kandidaten für die antibakterielle Therapie macht .
Herstellungsmethoden
Die Synthese von this compound beinhaltet die Bildung eines Oxazolidinonrings, der ein zentrales Strukturelement dieser Verbindung ist . Der Syntheseweg umfasst typischerweise die Reaktion eines geeigneten Amins mit einer Carbonylverbindung, um den Oxazolidinonring zu bilden . Industrielle Produktionsmethoden für this compound beinhalten die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erreichen . Spezielle Einzelheiten zu den Reaktionsbedingungen und industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben .
Vorbereitungsmethoden
The synthesis of DuP 105 involves the formation of an oxazolidinone ring, which is a key structural feature of this compound . The synthetic route typically includes the reaction of a suitable amine with a carbonyl compound to form the oxazolidinone ring . Industrial production methods for this compound involve optimizing reaction conditions to achieve high yields and purity . Specific details on the reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
DuP 105 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann zu Sulfoxidderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechende Sulfidform umwandeln.
Substitution: This compound kann Substitutionsreaktionen, insbesondere am Oxazolidinonring, eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxid- und Sulfidderivate .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Industrie: Die Verbindung wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die ribosomale Proteinsynthese in Bakterien hemmt . Es bindet an das bakterielle Ribosom und verhindert die Bildung funktioneller Proteinkomplexe, wodurch das bakterielle Wachstum gehemmt wird . Dieser Mechanismus ist einzigartig für Oxazolidinone und unterscheidet this compound von anderen Klassen von antibakteriellen Wirkstoffen .
Wissenschaftliche Forschungsanwendungen
DuP 105 has a wide range of scientific research applications, including:
Wirkmechanismus
DuP 105 exerts its antibacterial effects by inhibiting ribosomal protein synthesis in bacteria . It binds to the bacterial ribosome and prevents the formation of functional protein complexes, thereby inhibiting bacterial growth . This mechanism is unique to oxazolidinones and distinguishes this compound from other classes of antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
DuP 105 wird mit anderen Oxazolidinonverbindungen wie DuP 721 verglichen . DuP 721 ist etwa viermal aktiver als this compound gegen bestimmte Bakterienstämme . This compound hat signifikante Aktivität gegen Stämme von Staphylococcus epidermidis gezeigt . Weitere ähnliche Verbindungen umfassen Cefazolin, Cephalexin, Ciprofloxacin, Clindamycin, Oxacillin, Penicillin und Vancomycin . Die Einzigartigkeit von this compound liegt in seiner spezifischen Aktivität gegen grampositive Bakterien und seinem neuartigen Wirkmechanismus .
Eigenschaften
IUPAC Name |
N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTTWOVTZKVWTO-ZOZMEPSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914313 | |
| Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96800-41-8 | |
| Record name | 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096800418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUP-105 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYQQGUHGVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


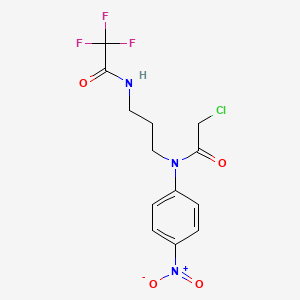
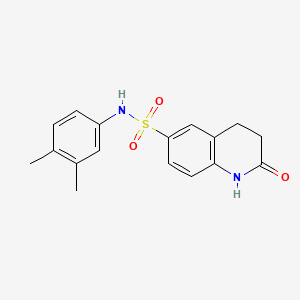
![1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole](/img/structure/B1663220.png)
![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)

![2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide](/img/structure/B1663228.png)

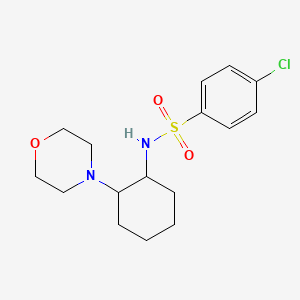
![(7R,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
![(2R)-2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1663234.png)
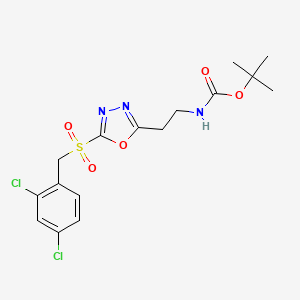
![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate](/img/structure/B1663236.png)
